Linagliptin Emp Impurity D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

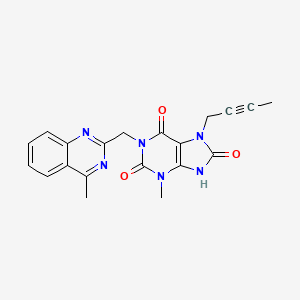

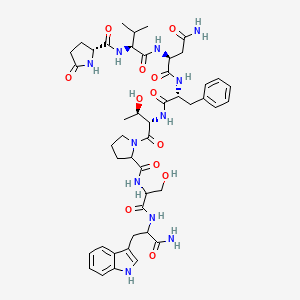

Linagliptin Emp Impurity D is a process-related impurity of Linagliptin, a xanthine derivative and a highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . The presence of impurities in drug substances can significantly impact the quality and safety of the drug product .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Linagliptin Emp Impurity D involves complex chemical processes. One method involves using a crude Linagliptin product as a raw material, reacting it with an azo catalyst and an acid to obtain the impurity compound . Another method includes the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride, followed by condensation with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate .

Industrial Production Methods

The industrial production of Linagliptin involves several steps, including nucleophilic substitution reactions and the use of protecting groups to generate the final product, which is then refined to obtain a high-purity Linagliptin product .

Analyse Chemischer Reaktionen

Types of Reactions

Linagliptin Emp Impurity D undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and azo catalysts . The reaction conditions often involve specific temperatures and solvents to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions include various process-related impurities, which are identified and characterized using spectral data such as mass spectrometry (MS), high-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (¹H-NMR), carbon-13 nuclear magnetic resonance ((13)C-NMR), and infrared spectroscopy (IR) .

Wissenschaftliche Forschungsanwendungen

Linagliptin Emp Impurity D has several scientific research applications, including:

Chemistry: Used in the synthesis and characterization of impurities to ensure the quality control of Linagliptin.

Biology: Studied for its potential biological effects and interactions with biological systems.

Medicine: Used in the development and validation of analytical methods for the manufacture of Linagliptin.

Industry: Employed in the pharmaceutical industry to monitor and control impurities during the production of Linagliptin

Wirkmechanismus

Linagliptin Emp Impurity D, like Linagliptin, is a dipeptidyl peptidase-4 inhibitor. It works by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This mechanism helps in managing hyperglycemia in patients with type 2 diabetes mellitus .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Linagliptin Emp Impurity D include other process-related impurities of Linagliptin, such as Linagliptin-related compound C .

Uniqueness

This compound is unique due to its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the quality and safety of Linagliptin as a pharmaceutical product .

Conclusion

This compound plays a significant role in the quality control and safety of Linagliptin, a vital medication for managing type 2 diabetes. Its preparation, chemical reactions, and scientific applications highlight its importance in pharmaceutical research and industry.

Eigenschaften

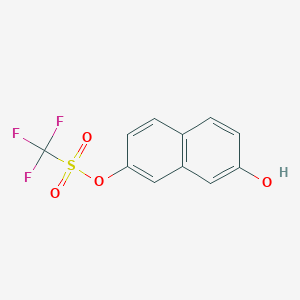

Molekularformel |

C20H18N6O3 |

|---|---|

Molekulargewicht |

390.4 g/mol |

IUPAC-Name |

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-9H-purine-2,6,8-trione |

InChI |

InChI=1S/C20H18N6O3/c1-4-5-10-25-16-17(23-19(25)28)24(3)20(29)26(18(16)27)11-15-21-12(2)13-8-6-7-9-14(13)22-15/h6-9H,10-11H2,1-3H3,(H,23,28) |

InChI-Schlüssel |

HCHFTEGIRKLKAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC#CCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)

![(2R,3S)-3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B13851994.png)

![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)